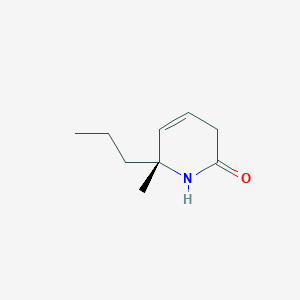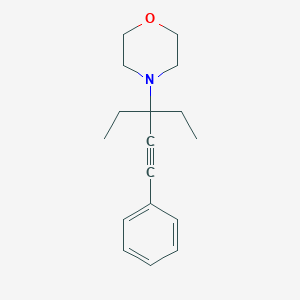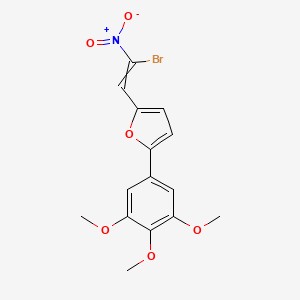
2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan is an organic compound that belongs to the class of furan derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan typically involves the following steps:
Nitration: The addition of a nitro group to the ethylene moiety.
Methoxylation: The attachment of methoxy groups to the phenyl ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include:
Raw Material Preparation: Sourcing and purifying the starting materials.
Reaction Optimization: Scaling up the reactions while maintaining efficiency and safety.
Purification: Using techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating specific enzymes.
Modulating Pathways: Affecting signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromo-2-nitroethenyl)furan: Lacks the methoxy groups on the phenyl ring.
5-(3,4,5-Trimethoxyphenyl)furan: Does not have the bromo and nitro groups on the ethylene moiety.
Uniqueness
2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan is unique due to the presence of both bromo and nitro groups on the ethylene moiety, as well as the trimethoxy substitution on the phenyl ring
Propiedades
Número CAS |
918429-29-5 |
|---|---|
Fórmula molecular |
C15H14BrNO6 |
Peso molecular |
384.18 g/mol |
Nombre IUPAC |
2-(2-bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan |
InChI |
InChI=1S/C15H14BrNO6/c1-20-12-6-9(7-13(21-2)15(12)22-3)11-5-4-10(23-11)8-14(16)17(18)19/h4-8H,1-3H3 |
Clave InChI |
LPTCZCWHCITCKN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=CC=C(O2)C=C([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine](/img/structure/B14183599.png)
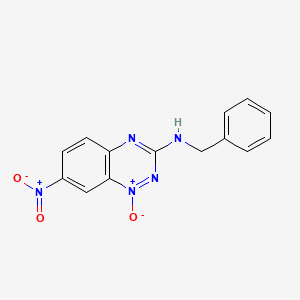
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
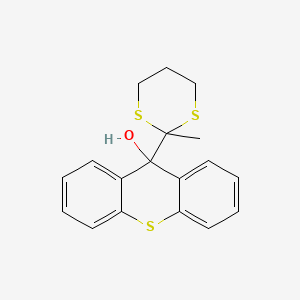
![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)
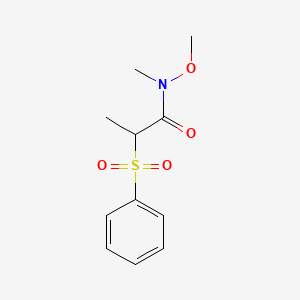
![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)
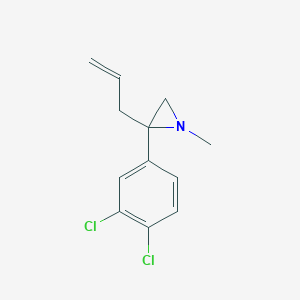
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
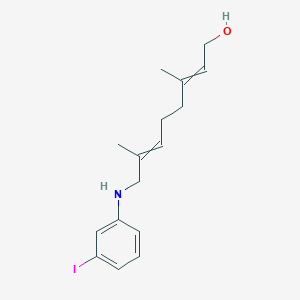
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)
